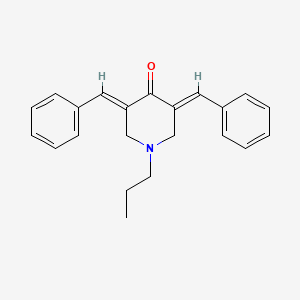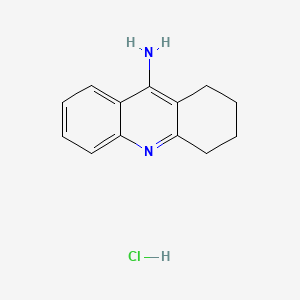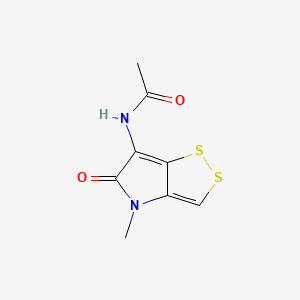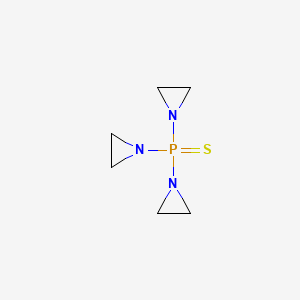
Thalidomide-O-COOH
概要
説明
E3 リガーゼリガンド 3 は、真核細胞におけるほとんどのタンパク質の分解を担うユビキチン-プロテアソーム系において重要な役割を果たす化合物です。 E3 リガーゼは、ユビキチンを E2 酵素から基質タンパク質に転移させ、プロテアソームによる分解のために標識する酵素です 。 E3 リガーゼリガンド 3 は、E3 リガーゼに結合するように特別に設計されており、それによってユビキチン化プロセスに影響を与え、細胞内のタンパク質レベルを調節します .
準備方法
合成経路と反応条件: 一般的な合成経路には、目的の生成物の選択的な生成を確実にするために、有機溶媒、触媒、保護基の使用が含まれる場合があります 。 温度、圧力、pH などの反応条件は、収率と純度を最適化するために慎重に制御されます .
工業的生産方法: E3 リガーゼリガンド 3 の工業的生産には、自動化された反応器と連続フローシステムを使用した大規模な化学合成が含まれる場合があります。 これらの方法は、高い一貫性と品質で化合物を効率的に生産することを可能にします 。 クロマトグラフィーと分光法などの品質管理措置は、最終製品が要求される仕様を満たしていることを確認するために使用されます .
化学反応の分析
反応の種類: E3 リガーゼリガンド 3 は、酸化、還元、置換など、さまざまな化学反応を受けることができます 。 これらの反応は、化合物の特性を向上させたり、異なる機能を持つ誘導体を生成するために、化合物を修飾するために不可欠です .
一般的な試薬と条件: E3 リガーゼリガンド 3 を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます 。 溶媒の選択、温度、反応時間などの反応条件は、目的の変換を達成するために最適化されます .
生成される主要な生成物: E3 リガーゼリガンド 3 の反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、置換反応ではハロゲンやアルキル基などの新しい官能基が導入される可能性があります .
科学的研究の応用
E3 リガーゼリガンド 3 は、特に化学、生物学、医学、産業の分野において、科学研究で幅広い用途があります 。 化学では、ユビキチン化プロセスを研究し、タンパク質分解のための新しい方法を開発するためのツールとして使用されます 。 生物学では、タンパク質レベルの調節と、細胞プロセスにおけるユビキチン化の役割を研究者に理解させるのに役立ちます 。 医学では、E3 リガーゼリガンド 3 は、タンパク質分解の調節不全が一般的な特徴である癌などの疾患に対する潜在的な治療薬として検討されています 。 産業では、疾患を引き起こすタンパク質を選択的に分解するように設計されたプロテオリシス標的キメラ(PROTAC)の開発に使用されています .
作用機序
E3 リガーゼリガンド 3 は、E3 リガーゼに結合し、基質タンパク質へのユビキチンの転移を促進することによってその効果を発揮します 。 このプロセスには、E3 リガーゼ、リガンド、基質タンパク質の三元複合体の形成が含まれます 。 ユビキチン化された基質は、その後プロテアソームによって認識され分解され、細胞内レベルが低下します 。 E3 リガーゼリガンド 3 の分子標的は、細胞周期調節、DNA 修復、シグナル伝達など、さまざまな細胞経路に関与するさまざまな E3 リガーゼを含みます .
類似の化合物との比較
E3 リガーゼリガンド 3 は、セレビロンやフォン・ヒッペル・リンダウリガンドなどの他の類似の化合物と比較できます 。 これらの化合物はすべて E3 リガーゼを標的としていますが、E3 リガーゼリガンド 3 は、特定の E3 リガーゼに対する結合親和性と特異性でユニークです 。 このユニークさは、他のリガンドでは効果的ではない特定のアプリケーションで使用することを可能にします 。 類似の化合物には、セレビロン、フォン・ヒッペル・リンダウ、MDM2 リガンドが含まれます .
類似化合物との比較
E3 ligase Ligand 3 can be compared with other similar compounds, such as cereblon and von Hippel–Lindau ligands . While all these compounds target E3 ligases, E3 ligase Ligand 3 is unique in its binding affinity and specificity for certain E3 ligases . This uniqueness allows it to be used in specific applications where other ligands may not be effective . Similar compounds include cereblon, von Hippel–Lindau, and MDM2 ligands .
特性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


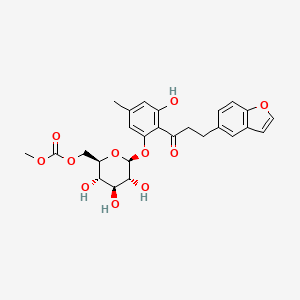
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
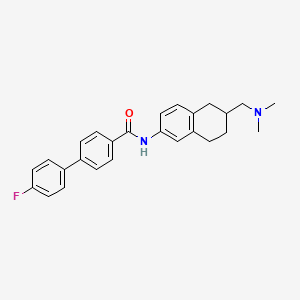
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
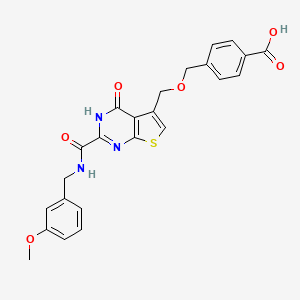
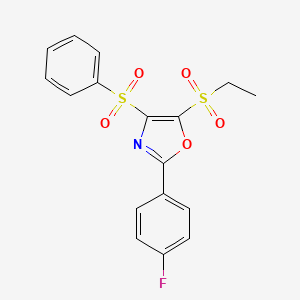
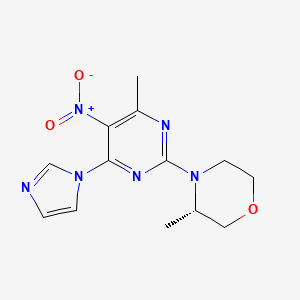
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
